molecular formula C13H11NO B1265422 2-AMINO-9-FLUORENOL CAS No. 33417-27-5

2-AMINO-9-FLUORENOL

Cat. No.: B1265422
CAS No.: 33417-27-5
M. Wt: 197.23 g/mol
InChI Key: TWLNNLHYUBGLHG-UHFFFAOYSA-N
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Description

2-AMINO-9-FLUORENOL is an organic compound that belongs to the class of hydroxyfluorenes It is characterized by the presence of an amino group and a hydroxyl group attached to the fluorene backbone

Biochemical Analysis

Biochemical Properties

2-amino-9H-fluoren-9-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, 2-amino-9H-fluoren-9-ol has been shown to interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .

Cellular Effects

The effects of 2-amino-9H-fluoren-9-ol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation. Furthermore, 2-amino-9H-fluoren-9-ol can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 2-amino-9H-fluoren-9-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-amino-9H-fluoren-9-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-9H-fluoren-9-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-9H-fluoren-9-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 2-amino-9H-fluoren-9-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter signaling or modulating enzyme activity. At high doses, 2-amino-9H-fluoren-9-ol can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

2-amino-9H-fluoren-9-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect metabolic flux and metabolite levels, altering the balance of biochemical reactions within cells. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular homeostasis .

Transport and Distribution

Within cells and tissues, 2-amino-9H-fluoren-9-ol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its distribution and availability within different tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-9-FLUORENOL typically involves the reaction of 9-fluorenone with an appropriate amine under specific conditions. One common method involves the use of a boron trifluoride catalyst to facilitate the reaction between 9-fluorenone and 2-aminobenzamide, resulting in the formation of this compound . The reaction is carried out in the presence of N-bromosuccinimide to enhance the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-9-FLUORENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form fluoren-9-ol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-9-ol.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

2-AMINO-9-FLUORENOL has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-AMINO-9-FLUORENOL can be compared with other similar compounds such as:

The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-amino-9H-fluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLNNLHYUBGLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313780
Record name 2-Amino-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33417-27-5
Record name 2-Amino-9H-fluoren-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33417-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoren-9-ol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 2-amino-9-fluorenone 1 (10 mmol) was dissolved in 100 mL of methanol and 0.38 g (10 mmol) of sodium borohydride was added. The mixture was stirred at 25° C. for 1 h and concentrated to dryness under vacuum. The residue was suspended in 100 mL of saturated aqueous NaHCO3− and extracted with ethylacetate (100 mL). The ethylacetate layer was concentrated under vacuum and the residue was crystallized from ethylacetate/hexane (2:1) to afford 1.4 g of pure 2-amino-9-hydroxyfluorene 2.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two

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